Molecular Weight Reduction of 14.0 Da vs. the Piperidine Analog (CAS 1189749-41-4) Improves Ligand Efficiency Potential
The target compound (MW 288.3 g/mol) is 14.0 Da lighter than its direct piperidine analog 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid (MW 302.33 g/mol), a difference driven by the pyrrolidine-to-piperidine ring expansion . This lower molecular weight contributes to a higher ligand efficiency (LE) baseline when progressing toward lead optimization: for a hypothetical c-MET IC50 of 100 nM, the LE of the target compound would be 0.34 kcal/mol per heavy atom versus 0.33 for the piperidine analog [1]. In fragment-based screening campaigns or early lead identification, this systematic 4.6% molecular weight advantage renders the pyrrolidine scaffold inherently more atom-efficient.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 288.3 g/mol (C14H16N4O3) |
| Comparator Or Baseline | 302.33 g/mol (C15H18N4O3, piperidine analog CAS 1189749-41-4) |
| Quantified Difference | ΔMW = 14.0 Da (4.6% reduction), equating to a ligand efficiency (LE) advantage of approximately 0.01 kcal/mol/heavy atom at a given potency level |
| Conditions | MW from experimental formula; LE estimated using the Hopkins equation LE = 1.4 × pIC50 / HAC, assuming equal pIC50 for illustrative comparison |
Why This Matters
For procurement of screening libraries or lead-optimization starting points, a 14 Da lower molecular weight with identical core pharmacophore provides a demonstrable ligand-efficiency head start.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today 2004, 9 (10), 430–431. View Source
